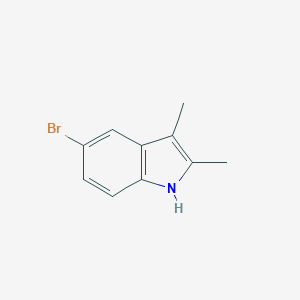
5-bromo-2,3-dimethyl-1H-indole
Cat. No. B155526
Key on ui cas rn:
4583-55-5
M. Wt: 224.1 g/mol
InChI Key: IOGAIEWEHFPGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07582773B2
Procedure details


The desired product was prepared using a procedure similar to step 1 of example 3. Thus, 4-bromophenylhydrazine, hydrochloride (4.694 g, 21 mmol) was reacted with 2-butanone (1.442 g, 20 mmol) in ethanol (60 ml) to give the product (3.586 g, 16.002 mmol, 76%) as a tan solid, mp 135-137° C. 1H NMR (DMSO-d6) δ 2.11 (s, 3H), 2.29 (s, 3H), 7.05 (dd, J=1.8, 8.4 Hz, 1H), 7.16 (d, J=8.6 Hz, 1H), 7.49 (d, J=1.5 Hz, 1H), 10.85 (s, 1H); [ESI(−)], m/z 222/224 (M−H)−.



Identifiers


|
REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.[CH3:11][C:12](=O)[CH2:13][CH3:14]>C(O)C>[Br:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][C:13]([CH3:14])=[C:12]2[CH3:11] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.694 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.BrC1=CC=C(C=C1)NN
|
|
Name
|
|
|
Quantity
|
1.442 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC)=O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C(=C(NC2=CC1)C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 16.002 mmol | |
| AMOUNT: MASS | 3.586 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
